molecular formula C8H17NO3 B13787305 2,2,3,3-Tetramethylbutyl nitrate

2,2,3,3-Tetramethylbutyl nitrate

Cat. No.: B13787305
M. Wt: 175.23 g/mol
InChI Key: USRAVSDOQDCJAI-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylbutyl nitrate is a branched alkyl nitrate ester characterized by a highly substituted butyl chain. Its structure features four methyl groups at the 2,2,3,3 positions, which impart steric hindrance and influence its reactivity, stability, and solubility. Alkyl nitrates are commonly studied for applications in energetic materials, combustion modifiers, or electrolyte additives due to their ability to release nitric oxide (NO) or act as oxidizing agents.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

2,2,3,3-tetramethylbutyl nitrate

InChI

InChI=1S/C8H17NO3/c1-7(2,3)8(4,5)6-12-9(10)11/h6H2,1-5H3

InChI Key

USRAVSDOQDCJAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)CO[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-tetramethylbutyl nitrate typically involves the nitration of 2,2,3,3-tetramethylbutanol. This process can be carried out using nitric acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pressures to ensure the selective formation of the nitrate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethylbutyl nitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2,3,3-Tetramethylbutyl nitrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-tetramethylbutyl nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator and plays a crucial role in various physiological processes. The compound interacts with molecular targets such as soluble guanylate cyclase, leading to the production of cyclic GMP (cGMP). This, in turn, results in the relaxation of smooth muscle cells and vasodilation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium Nitrate (LiNO₃)

  • Structure and Role: LiNO₃ is an inorganic nitrate salt used as an electrolyte additive in lithium-ion batteries to stabilize interfaces and suppress side reactions .
  • Comparison: Unlike 2,2,3,3-Tetramethylbutyl nitrate (an organic nitrate ester), LiNO₃ dissociates into Li⁺ and NO₃⁻ ions, offering ionic conductivity rather than serving as a NO donor. Its sustained-release mechanism in lithium hexafluorophosphate (LiPF₆)-based electrolytes highlights its utility in battery longevity .

1,1,2,2-Tetrafluoroethyl-2,2,3,3-Tetrafluoropropylether (HFE)

  • Structure and Role : A fluorinated ether used in localized high-concentration electrolytes (LHCEs) to enhance lithium-metal battery performance .
  • Comparison : HFE’s fluorine-rich structure improves electrolyte stability and reduces flammability. While structurally distinct from this compound, both compounds may share roles in modifying electrolyte properties, albeit through different mechanisms (fluorination vs. nitrate functionalization).

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

  • Structure and Role: A nonionic surfactant or solvent with a bulky tert-octylphenyl group (CAS 9036-19-5) .
  • Comparison: This compound’s branched alkyl chain and ether-ethanol functional group contrast with this compound’s nitrate ester group. Its 100% concentration in formulations suggests use as a standalone additive, whereas alkyl nitrates often require dilution due to reactivity .

Research Findings and Data Gaps

Key Observations from Evidence

  • Structural Analogues : Branched alkyl chains (e.g., 1,1,3,3-tetramethylbutyl in ) improve thermal stability and solubility, which could theoretically extend to alkyl nitrates .

Hypothetical Comparison Table

Property This compound (Hypothetical) Lithium Nitrate (LiNO₃) 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
Functional Group Nitrate ester Inorganic nitrate Ether-ethanol
Primary Use Potential NO donor/oxidizer Electrolyte stabilizer Surfactant/solvent
Solubility Likely organic-soluble Polar solvent-soluble Organic-soluble
Thermal Stability Moderate (estimated) High High (due to branching)
Flammability High (nitrate esters are often energetic) Low Low (non-ionic structure)

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